

BI-2545: Application Notes and Protocols for Researchers

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Compound of Interest				
Compound Name:	BI-2545			
Cat. No.:	B15576520	Get Quote		

For researchers, scientists, and drug development professionals, this document provides comprehensive information on the autotaxin inhibitor **BI-2545**, including supplier details, ordering information, and detailed protocols for its application in research.

Introduction to BI-2545

BI-2545 is a highly potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[1][3] As such, **BI-2545** serves as a valuable chemical probe for investigating the biological roles of ATX and LPA in various disease models, particularly in areas like idiopathic pulmonary fibrosis, cancer, and inflammation.[1][3]

Supplier and Ordering Information

BI-2545 was originally developed by Boehringer Ingelheim and is made available to the scientific community through their open innovation platform. Several commercial suppliers also offer **BI-2545** for research purposes.



Supplier	Ordering Information	Notes
Boehringer Ingelheim (opnMe.com)	Can be ordered free of charge through the opnMe portal.	Comes with a negative control compound. Ideal for academic and non-commercial research.
MedchemExpress	Available for purchase in various quantities, from milligrams to bulk orders.[4]	Offers a free sample (0.1 - 0.2 mg) for initial testing.[4]
Cayman Chemical	Available for purchase. Provides detailed chemical and physical properties.[5]	
Immunomart	Available for purchase.[6]	_
Cenmed Enterprises	Available for purchase.[7]	

Quantitative Data Summary

BI-2545 exhibits potent and selective inhibition of autotaxin with favorable pharmacokinetic properties.

Table 1: In Vitro Potency of BI-2545

Assay	Species	IC50	Reference
Autotaxin (ATX) Inhibition	Human	2.2 nM	[4][5][6]
Autotaxin (ATX) Inhibition	Rat	3.4 nM	[4][5]
Whole Blood ATX Inhibition	Human	29 nM	[1][2]
Whole Blood ATX Inhibition	Rat	96 nM	[1][2]



Table 2: In Vivo Efficacy and Pharmacokinetics of BI-2545 in Rats

| Parameter | Value | Conditions | Reference | | --- | --- | --- | LPA Reduction in Plasma | Up to 90% | Single oral dose of 10 mg/kg |[1][2][3] | | Half-life (t1/2) | 3.4 hours | 10 mg/kg, oral administration |[4][7] |

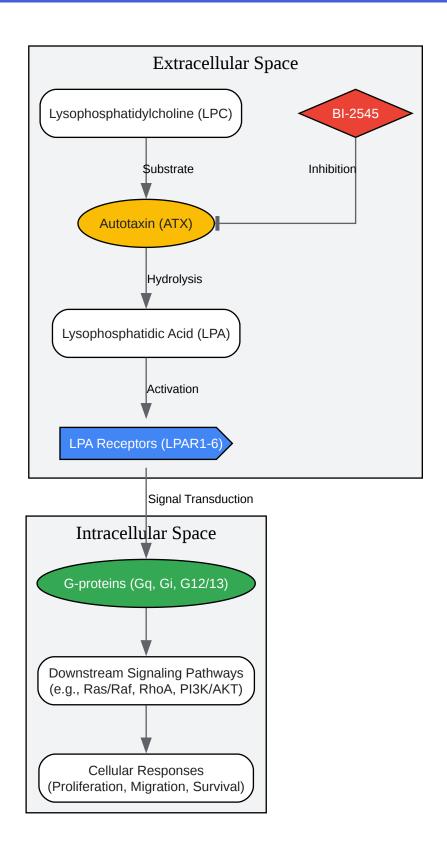
Table 3: Selectivity Profile of BI-2545

Target	Activity	Concentration	Reference
hERG Channel	Low inhibition (IC50 > $10 \mu M$)	> 10 μM	[8]
Panel of 48 enzymes, transporters, ion channels, and receptors	Selective for autotaxin	10 μΜ	[5]

Signaling Pathway

BI-2545 exerts its effect by inhibiting the enzymatic activity of autotaxin, thereby reducing the production of LPA from its precursor, lysophosphatidylcholine (LPC). LPA then signals through a family of G-protein coupled receptors (GPCRs), namely LPAR1-6, to activate various downstream signaling cascades that regulate cellular responses.





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Caption: The ATX-LPA signaling pathway and the inhibitory action of BI-2545.



Experimental Protocols

The following are representative protocols for evaluating the efficacy of BI-2545.

Protocol 1: In Vitro Autotaxin (ATX) Inhibition Assay (Colorimetric)

This protocol is based on the TOOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline) activity assay, which measures the choline released from the ATX-catalyzed hydrolysis of LPC.

Materials and Reagents:

- BI-2545
- Recombinant human or rat autotaxin
- Lysophosphatidylcholine (LPC)
- · Choline oxidase
- Horseradish peroxidase (HRP)
- TOOS reagent
- 4-aminoantipyrine (4-AAP)
- Assay buffer (e.g., 100 mM Tris-HCl pH 9.0, 500 mM NaCl, 5 mM MgCl2, 5 mM CaCl2, 60 μM CoCl2)
- 96-well microplate
- · Microplate reader

Procedure:

 Prepare BI-2545 dilutions: Prepare a stock solution of BI-2545 in DMSO and create a serial dilution to the desired concentrations.



- Assay setup: In a 96-well plate, add the assay buffer, BI-2545 dilutions (or vehicle control), and recombinant ATX.
- Initiate reaction: Add LPC to each well to start the enzymatic reaction.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
- Develop color: Add a colorimetric reagent mixture containing choline oxidase, HRP, TOOS, and 4-AAP to each well.
- Read absorbance: Measure the absorbance at 555 nm using a microplate reader.
- Data analysis: Calculate the percent inhibition for each BI-2545 concentration and determine the IC50 value.

Protocol 2: In Vivo Evaluation of BI-2545 in Rats

This protocol outlines the procedure for assessing the in vivo efficacy of **BI-2545** by measuring the reduction in plasma LPA levels.

Materials and Reagents:

- BI-2545
- Vehicle for oral administration (e.g., 0.5% hydroxypropyl methylcellulose)
- Male Sprague-Dawley rats
- Blood collection tubes (containing EDTA)
- Centrifuge
- Equipment for LPA extraction and analysis (e.g., LC-MS/MS)

Procedure:

• Animal acclimatization: Acclimatize rats to the experimental conditions for at least one week.

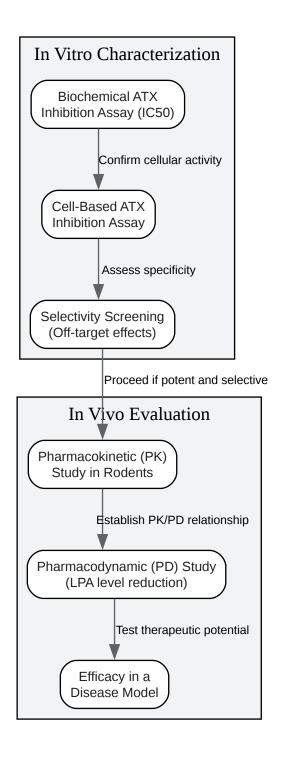


- **BI-2545** administration: Administer **BI-2545** orally (e.g., at a dose of 10 mg/kg) or the vehicle control to the rats.
- Blood sampling: Collect blood samples from the tail vein or another appropriate site at various time points post-administration (e.g., 0, 1, 2, 4, 8, and 24 hours).
- Plasma preparation: Centrifuge the blood samples to separate the plasma.
- LPA extraction: Extract LPA from the plasma samples using an appropriate method (e.g., liquid-liquid extraction).
- LPA quantification: Analyze the extracted samples using a validated LC-MS/MS method to determine the concentrations of various LPA species.
- Data analysis: Calculate the percent reduction in plasma LPA levels at each time point compared to the vehicle-treated group.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing a novel autotaxin inhibitor like **BI-2545**.





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Caption: A typical experimental workflow for the evaluation of an ATX inhibitor.



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